molecular formula C15H13ClN2O2S B11159276 4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one

4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one

Cat. No.: B11159276
M. Wt: 320.8 g/mol
InChI Key: ROFNHLOEBXEGSI-UHFFFAOYSA-N
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Description

4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one is a synthetic piperazinone derivative featuring a thiophene ring substituted with a 4-chlorophenyl group at the 5-position, linked via a carbonyl group to the piperazin-2-one scaffold. The structural combination of the chlorophenyl-thiophene moiety and the piperazinone core is critical for its electronic properties and binding interactions with biological targets .

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)thiophene-2-carbonyl]piperazin-2-one

InChI

InChI=1S/C15H13ClN2O2S/c16-11-3-1-10(2-4-11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19)

InChI Key

ROFNHLOEBXEGSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophenes and chlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazinone-Based Therapeutics

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Target Activity Reference
4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one Piperazin-2-one 5-(4-Chlorophenyl)thiophen-2-yl carbonyl Undisclosed (likely kinase or CYP51) Cytotoxic (inferred from analogues)
Nutlin-3 Piperazin-2-one 4,5-Bis(4-chlorophenyl)-imidazole MDM2-p53 interaction Reactivates p53 in cancer
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Piperazine 4-Chlorophenyl, pyridin-3-yl CYP51 (Trypanosoma cruzi) Antiparasitic
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazine Thiophen-2-yl, trifluoromethylpyridine Undisclosed Preclinical cytotoxicity
Key Observations:
  • Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and binding to hydrophobic enzyme pockets, similar to Nutlin-3’s chlorophenyl groups in MDM2 inhibition . However, replacing thiophene with imidazole (as in Nutlin-3) shifts the target from CYP51 (seen in UDO ) to MDM2.
  • Piperazinone vs.
Key Observations:
  • Synthetic Accessibility : The target compound’s synthesis via methyl α-bromophenylacetic acid coupling is more straightforward than Nutlin-3’s multi-step cyclization .
  • Electronic Profiles : The thiophene-carbonyl group in the target compound increases electron-withdrawing character compared to MK45’s alkyl-linked thiophene, enhancing reactivity toward nucleophilic targets .

Antiparasitic vs. Anticancer Activity :

  • CYP51 Inhibition: UDO and related pyridine-piperazine derivatives inhibit CYP51 in Trypanosoma cruzi with IC₅₀ values < 1 μM . The target compound’s thiophene group may mimic pyridine in UDO, but its piperazinone core could reduce off-target effects compared to UDO’s flexible piperazine.
  • Cytotoxicity: Piperazinone derivatives like Nutlin-3 show nM-level activity in p53 reactivation (IC₅₀ = 0.18 μM in pancreatic cancer) , whereas the target compound’s thiophene-carbonyl motif may favor kinase inhibition over MDM2 binding.

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